molecular formula C26H23NO4 B14654832 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate CAS No. 50687-45-1

4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate

Cat. No.: B14654832
CAS No.: 50687-45-1
M. Wt: 413.5 g/mol
InChI Key: CUVROGUHPISTLE-UHFFFAOYSA-N
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Description

4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-cyanobenzoic acid with 4-pentylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Amines.

    Substitution: Hydrolyzed products or substituted esters.

Scientific Research Applications

4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate involves its interaction with specific molecular targets. The ester and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The aromatic rings may also participate in π-π stacking interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-(pentanoyloxy)benzoate
  • 4-[(4-Pentylphenoxy)carbonyl]phenyl 4-(hexanoyloxy)benzoate

Uniqueness

4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

50687-45-1

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

[4-(4-pentylphenoxy)carbonylphenyl] 4-cyanobenzoate

InChI

InChI=1S/C26H23NO4/c1-2-3-4-5-19-8-14-23(15-9-19)30-26(29)22-12-16-24(17-13-22)31-25(28)21-10-6-20(18-27)7-11-21/h6-17H,2-5H2,1H3

InChI Key

CUVROGUHPISTLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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